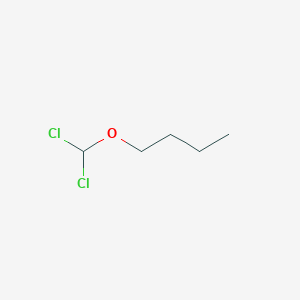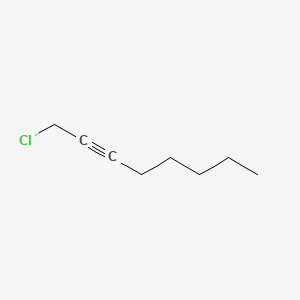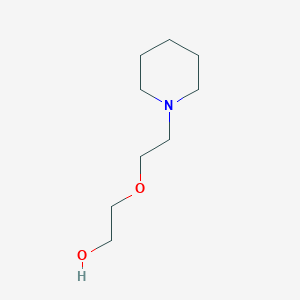
4-Cyanomethyltetrahydropyran
Descripción general
Descripción
4-Cyanomethyltetrahydropyran (4-CMTHP) is a cyclic organic compound consisting of a tetrahydropyran ring with a methylene bridge and a cyano group attached to the bridge. It is a colorless liquid at room temperature, and is soluble in a variety of organic solvents. 4-CMTHP has been used in a variety of applications, including synthetic organic chemistry, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis of 3,4-Dihydropyran Derivatives
The enantioselective synthesis of 3,4-dihydropyran derivatives, which are key chiral building blocks in the synthesis of bioactive molecules and natural products, showcases the application of related compounds in producing structurally complex and functionally diverse entities. These syntheses utilize catalytic systems to control molecular complexity with a high level of chirality, demonstrating the flexibility of these systems in generating compounds with significant synthetic value (Desimoni, Faita, & Quadrelli, 2018).
Building Blocks for Heterocyclic Compounds
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a related scaffold, emphasizes its utility in synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans. This versatility highlights the compound's role as a foundational element in developing molecules with potential applications in dyes and pharmaceuticals (Gomaa & Ali, 2020).
Analytical Methods in Antioxidant Activity Determination
While not directly related to 4-Cyanomethyltetrahydropyran, research on analytical methods for determining antioxidant activity illustrates the broad scientific interest in understanding the properties and applications of chemical compounds in food engineering, medicine, and pharmacy. This research underpins the importance of methodological advancements in evaluating the potential health benefits of complex molecules (Munteanu & Apetrei, 2021).
Cyanobacteria Applications in Biotechnology
The exploration of cyanobacteria for biotechnological applications provides insight into the use of natural systems for producing valuable compounds, including those with antiviral, antibacterial, and anticancer activities. This research field opens up avenues for the development of new drugs and materials derived from or inspired by the structural complexity of molecules like 4-Cyanomethyltetrahydropyran (Abed, Dobretsov, & Sudesh, 2009).
Propiedades
IUPAC Name |
2-(oxan-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWDVKYQRLPOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396034 | |
| Record name | 4-Cyanomethyltetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanomethyltetrahydropyran | |
CAS RN |
850429-50-4 | |
| Record name | 4-Cyanomethyltetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















